molecular formula C16H21N3 B2830642 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline CAS No. 338415-75-1

4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2830642
CAS No.: 338415-75-1
M. Wt: 255.365
InChI Key: GJRYWNHFUAKCKR-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is a chemical compound with the molecular formula C16H21N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline typically involves the reaction of 4,8-dimethylquinoline with 4-methylpiperazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The piperazine moiety in the compound may play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is unique due to the presence of both the dimethyl groups on the quinoline ring and the piperazine moiety. This combination may confer specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

4,8-dimethyl-2-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-12-5-4-6-14-13(2)11-15(17-16(12)14)19-9-7-18(3)8-10-19/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRYWNHFUAKCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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